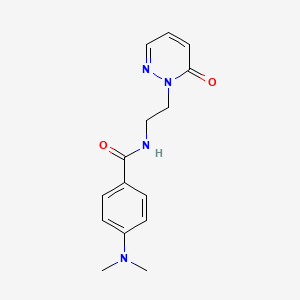

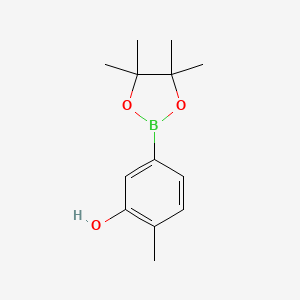

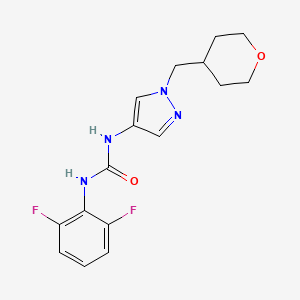

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that is widely used in scientific research and applications due to its unique properties. It is a boron-based phenolic compound that is structurally and chemically similar to other phenols and is used as a versatile building block for a variety of applications. This compound has been studied extensively and has been found to have a wide range of potential uses in the laboratory setting. In

科学的研究の応用

Crystal Structure and Vibrational Properties

The synthesis and structural characterization of compounds related to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been explored, with particular focus on their crystal structure and vibrational properties. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction, supported by density functional theory (DFT) calculations. The results offer insights into the conformation and molecular structure of these compounds, which are consistent with X-ray single crystal diffraction data (Wu, Chen, Chen, & Zhou, 2021).

Synthesis and Crystallography

Another research effort focuses on synthesizing boric acid ester intermediates with benzene rings, including derivatives of this compound. These compounds are obtained through multi-step reactions, and their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. DFT studies are also employed to analyze molecular structures and physicochemical properties (Huang et al., 2021).

Synthesis of Boronic Acid Esters

In a study focused on the synthesis of boronic acid esters, compounds related to this compound are synthesized and characterized. The research outlines the use of these compounds in inhibiting serine proteases, with a focus on thrombin. The study also examines the compounds' behavior in both solid state and solution (Spencer et al., 2002).

Borylation Techniques

A significant contribution to this field includes the investigation of borylation techniques. Research has been conducted on the palladium-catalyzed borylation of aryl bromides using compounds related to this compound. This method is noted for its effectiveness, particularly in borylating aryl bromides with sulfonyl groups (Takagi & Yamakawa, 2013).

Quantum NMR Analysis

The use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, in quantitative 31P NMR analysis of hydroxyl groups in lignins has been thoroughly examined. This approach provides a protocol for spectra acquisition and yields results comparable to other analysis methods (Granata & Argyropoulos, 1995).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that boronic acids and their derivatives, such as this compound, can form reversible covalent complexes with proteins, enzymes, and other biological molecules, which may alter their function .

Biochemical Pathways

Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent complexes with biological molecules suggests they could have a variety of effects, depending on the specific targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be stable under dry conditions but may hydrolyze in a humid environment . Therefore, the storage and handling conditions of this compound could significantly impact its effectiveness.

特性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHMOCPMZNQLGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2472830.png)

![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)

![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

![2-Methyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2472846.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2472850.png)